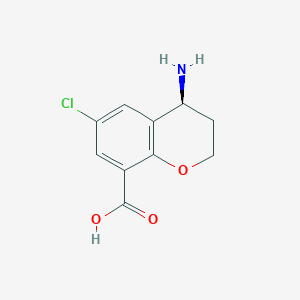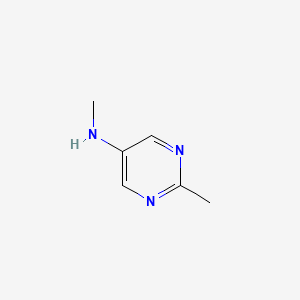![molecular formula C9H5NO4S2 B13123946 5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13123946.png)
5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Nitro-[2,2’-bithiophene]-5-carboxylic acid: is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. The presence of a nitro group at the 5’ position and a carboxylic acid group at the 5 position makes this compound particularly interesting for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Nitro-[2,2’-bithiophene]-5-carboxylic acid typically involves the nitration of 2,2’-bithiophene followed by carboxylation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the desired position. The carboxylation can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 5’-Nitro-[2,2’-bithiophene]-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles and nucleophiles.
Coupling Reactions: Alcohols, amines, and coupling agents like DCC (dicyclohexylcarbodiimide).
Major Products Formed:
Reduction: 5’-Amino-[2,2’-bithiophene]-5-carboxylic acid.
Substitution: Various substituted bithiophenes.
Coupling: Esters and amides of 5’-Nitro-[2,2’-bithiophene]-5-carboxylic acid.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5’-Nitro-[2,2’-bithiophene]-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic properties .
Biology and Medicine: Its ability to undergo various chemical modifications makes it a versatile candidate for drug design .
Industry: In the industrial sector, 5’-Nitro-[2,2’-bithiophene]-5-carboxylic acid is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 5’-Nitro-[2,2’-bithiophene]-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the electronic properties of the compound. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. These interactions can modulate various signaling pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
5,5’-Dibromo-2,2’-bithiophene: This compound has bromine atoms instead of a nitro group and is used in the synthesis of semiconducting materials.
2,2’-Bithiophene-5-boronic acid pinacol ester: This compound contains a boronic acid group and is used in cross-coupling reactions for the synthesis of complex organic molecules.
Uniqueness: 5’-Nitro-[2,2’-bithiophene]-5-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C9H5NO4S2 |
|---|---|
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
5-(5-nitrothiophen-2-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5NO4S2/c11-9(12)7-2-1-5(15-7)6-3-4-8(16-6)10(13)14/h1-4H,(H,11,12) |
Clé InChI |
JYEWNVNJFAEGRV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)C(=O)O)C2=CC=C(S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13123881.png)



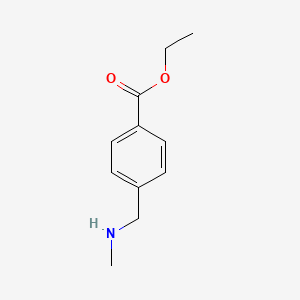


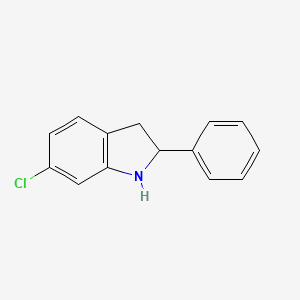
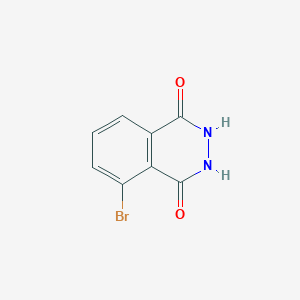
![3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13123940.png)
